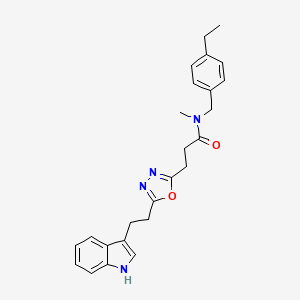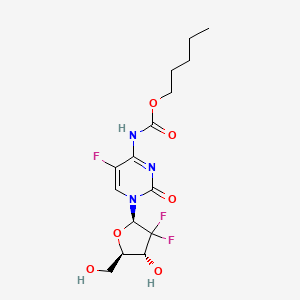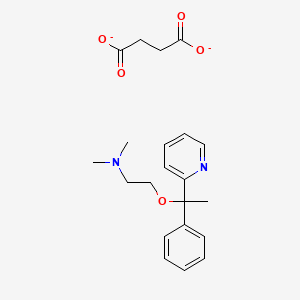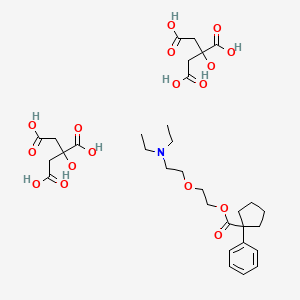
3-(5-(2-(1H-Indol-3-yl)ethyl)-1,3,4-oxadiazol-2-yl)-N-(4-ethylbenzyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DW0254 is a small molecule inhibitor that targets the interaction between phosphodiester 6 subunit delta (PDE6D) and RAS proteins. This compound has shown promising anti-leukemic activity, particularly in RAS-mutated cells. It works by inhibiting the localization of RAS to the plasma membrane, which is crucial for RAS-mediated signaling pathways .
Vorbereitungsmethoden
The synthesis of DW0254 involves multiple steps, including the formation of a hydrophobic pocket within PDE6D. The synthetic route typically involves the use of chemical proteomics and biophysical methods to identify the binding site of DW0254 in PDE6D . Industrial production methods for DW0254 are not widely documented, but they likely involve large-scale synthesis and purification processes to ensure high purity and activity.
Analyse Chemischer Reaktionen
DW0254 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DW0254 has several scientific research applications, including:
Chemistry: Used as a tool to study the interaction between PDE6D and RAS proteins.
Biology: Helps in understanding the role of RAS signaling in cell proliferation and survival.
Medicine: Shows potential as a therapeutic agent for treating RAS-mutated leukemias.
Industry: Could be used in the development of new drugs targeting RAS signaling pathways .
Wirkmechanismus
DW0254 exerts its effects by binding to the hydrophobic pocket of PDE6D, a known RAS chaperone. This binding prevents the localization of RAS to the plasma membrane, thereby inhibiting RAS-mediated signaling pathways. The inhibition of RAS localization is associated with RAC inhibition through a phosphatidylinositol-3-kinase/AKT-dependent mechanism .
Vergleich Mit ähnlichen Verbindungen
DW0254 is unique in its ability to inhibit the interaction between PDE6D and RAS proteins. Similar compounds include:
KRAS G12C inhibitors: These compounds specifically target the G12C mutation in KRAS, which is not commonly found in acute leukemias.
Other PDE6D inhibitors: These compounds also target PDE6D but may have different binding sites and mechanisms of action
DW0254 stands out due to its specific targeting of the PDE6D-RAS interaction and its potential therapeutic applications in RAS-mutated leukemias.
Eigenschaften
Molekularformel |
C25H28N4O2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[(4-ethylphenyl)methyl]-3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C25H28N4O2/c1-3-18-8-10-19(11-9-18)17-29(2)25(30)15-14-24-28-27-23(31-24)13-12-20-16-26-22-7-5-4-6-21(20)22/h4-11,16,26H,3,12-15,17H2,1-2H3 |
InChI-Schlüssel |
MYWFVOHKFIFWPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)

![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)

![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
